molecular formula C21H36ClNO B1394793 4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219972-09-4

4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1394793
M. Wt: 354 g/mol
InChI Key: OEYSLLBYJBUTSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a piperidine ring, a tetramethylbutyl group, and a phenoxy group . The exact molecular structure could not be found in the available resources.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride and its derivatives have been investigated for their anti-acetylcholinesterase (anti-AChE) activity. For instance, certain piperidine derivatives demonstrated potent anti-AChE properties, with one compound showing an affinity 18,000 times greater for AChE than for BuChE. This potent inhibitor significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting potential as an antidementia agent (Sugimoto et al., 1990). Another study extended this research to include rigid analogues and derivatives, finding that some compounds exhibited strong selectivity for AChE over BuChE (Sugimoto et al., 1992).

Cytotoxic and Anticancer Agents

Certain piperidine derivatives, including those related to 4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride, have been synthesized and shown to exhibit significant cytotoxicity toward various cell lines, including murine and human tumors. These compounds have been identified as a new class of cytotoxic and anticancer agents, with some showing promising in vivo activity against colon cancers (Dimmock et al., 1998).

Antihypertensive Activity

Research on piperidine derivatives has also explored their potential in treating hypertension. Certain compounds have been prepared and tested for antihypertensive activity, showing strong hypotension effects in spontaneously hypertensive rat models (Takai et al., 1986).

Radiolabeled Probes for σ-1 Receptors

Halogenated 4-(phenoxymethyl)piperidines, chemically related to the compound , were synthesized as potential δ receptor ligands. These compounds, including iodinated ligands, have been studied for in vivo tomographic studies of σ receptors, displaying high uptake and good retention of radioactivity in the brain and other organs (Waterhouse et al., 1997).

Molecular Structure and Crystallography

Studies have also been conducted on the molecular and crystal structures of various piperidine derivatives, including those related to 4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride. These studies provide valuable insights into the physical and chemical properties of these compounds, which is crucial for their application in medicinal chemistry (Szafran et al., 2007).

properties

IUPAC Name

4-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO.ClH/c1-20(2,3)16-21(4,5)18-6-8-19(9-7-18)23-15-12-17-10-13-22-14-11-17;/h6-9,17,22H,10-16H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYSLLBYJBUTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride

CAS RN

1219972-09-4
Record name Piperidine, 4-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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